

# A Technical Guide to the Kinase Selectivity Profile of PF-3644022

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Compound of Interest		
Compound Name:	PF-3644022	
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This document provides an in-depth analysis of the kinase selectivity profile of **PF-3644022**, a potent, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). **PF-3644022** has demonstrated significant anti-inflammatory properties by inhibiting the production of proinflammatory cytokines such as  $TNF\alpha$ .[1][2][3] Understanding its selectivity is crucial for assessing its therapeutic potential and predicting potential off-target effects.

# **Quantitative Kinase Inhibition Profile**

**PF-3644022** is a highly potent inhibitor of MK2 with a reported IC50 of 5.2 nM and a Ki of 3 nM. [1][2][3][4] Its selectivity was assessed against a panel of 200 human kinases. At a concentration of 1  $\mu$ M, **PF-3644022** inhibited 16 of these kinases by more than 50%.[5] Further profiling was conducted to determine the IC50 values for these off-target kinases, revealing a favorable selectivity profile for MK2.

The primary off-targets belong to the same MAPKAP kinase family or other closely related kinase families. Notably, **PF-3644022** also potently inhibits p38 regulated/activated kinase (PRAK/MK5) with an IC50 of 5.0 nM.[1][2][6] The compound shows moderate activity against MK3 and MNK2, while other members of the MAPKAP kinase family were not significantly inhibited.[1][7]



# Table 1: In Vitro Inhibitory Activity of PF-3644022 against Various Kinases



Kinase Target	IC50 (nM)	Ki (nM)	Kinase Family	Notes
MK2 (MAPKAPK2)	5.2	3	CAMK	Primary Target[1] [2][3][7]
PRAK (MK5)	5.0	-	CAMK	High affinity off- target[1][2][6]
MK3 (MAPKAPK3)	53	-	CAMK	~10-fold selectivity vs MK2[1][2]
ASK1	60	-	STE	Off-target identified in screen[5]
CAMK2	70	-	CAMK	Off-target identified in screen[5]
DRAK1	71	-	CAMK	Off-target identified in screen[5]
MER	76	-	TK	Off-target identified in screen[5]
PIM1	88	-	САМК	Off-target identified in screen[5]
BRSK2	90	-	CAMK	Off-target identified in screen[5]
AMPK	117	-	CAMK	Off-target identified in screen[5]
MNK2 (MKNK2)	148	-	CAMK	Moderate off- target activity[1]

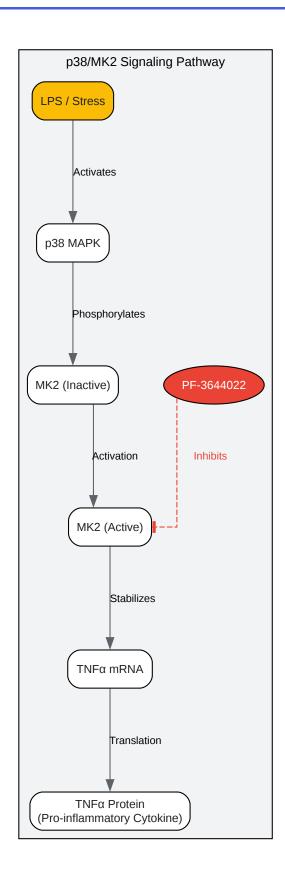


				[7]
BRSK1	187	-	САМК	Off-target identified in screen[5]
·				•
MNK1 (MKNK1)	3,000	-	CAMK	Low off-target activity[7]

## **Signaling Pathway Context**

**PF-3644022** targets the p38 MAPK signaling pathway, which is a key regulator of inflammation. In response to cellular stress or inflammatory stimuli like lipopolysaccharide (LPS), p38 MAPK is activated. Activated p38 then phosphorylates and activates its downstream substrate, MK2. Active MK2 plays a critical role in post-transcriptional regulation of inflammatory cytokines by stabilizing the mRNAs of proteins like TNFα and IL-6. **PF-3644022** acts by directly inhibiting MK2, thereby preventing the production of these cytokines without affecting the upstream activity of p38 itself.[8]





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Caption: p38/MK2 signaling pathway and the inhibitory action of **PF-3644022**.



### **Experimental Protocols**

The kinase selectivity and cellular activity of **PF-3644022** were determined using a combination of in vitro biochemical assays and cell-based functional assays.

### **In Vitro Kinase Inhibition Assay**

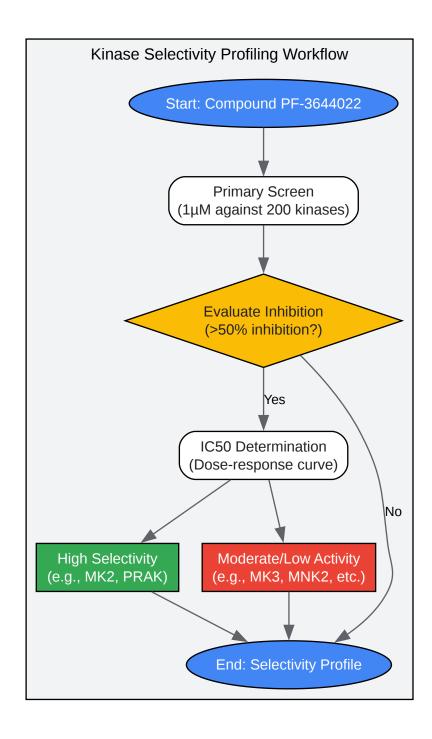
The inhibitory activity of **PF-3644022** against a panel of kinases was primarily determined using a mobility shift microfluidic assay.

- Assay Principle: This method measures the conversion of a fluorescently labeled peptide
  substrate to its phosphorylated product by a specific kinase. The substrate and product are
  then separated by electrophoresis in a microfluidic chip and detected by laser-induced
  fluorescence. The ratio of phosphorylated product to the remaining substrate quantifies the
  kinase activity.
- Instrumentation: Caliper LabChip 3000 Drug Discovery System.[2]
- · General Procedure:
  - Reaction Setup: Kinase reactions are performed at room temperature in microtiter plates.
     A typical reaction buffer consists of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT,
     0.01% BSA, and 0.0005% Tween 20.[4]
  - Substrates: For MK2 activity, a fluorescently labeled Heat Shock Protein 27 (HSP27) peptide is used as the substrate.[4] The ATP concentration is typically fixed at the apparent Km for each specific enzyme to ensure accurate competitive inhibition measurement.
  - o Compound Incubation: Serial dilutions of **PF-3644022** are pre-incubated with the kinase.
  - Reaction Initiation & Termination: The reaction is initiated by the addition of the substrate/ATP mixture. After a defined incubation period within the linear phase of the reaction, it is terminated by adding a stop solution containing EDTA.[4]
  - Data Acquisition: The quenched reaction mixture is sampled by the Caliper system.
     Substrate and product peaks are separated based on charge and size differences and



quantified.

 Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a four-parameter logistic curve.



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Caption: Workflow for determining the kinase selectivity profile of **PF-3644022**.

#### **Cellular TNFα Production Assay**

The functional effect of **PF-3644022** on the p38/MK2 pathway was assessed by measuring its ability to inhibit TNF $\alpha$  production in immune cells.

- Cell Line: Human U937 monocytic cell line.[8]
- General Procedure:
  - Cell Culture: U937 cells are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum.[9]
  - Compound Pre-treatment: Cells are pre-treated with varying concentrations of PF-3644022 for 1 hour.[4]
  - Stimulation: Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[4]
  - Incubation: The cells are incubated for a period that allows for peak TNFα production, typically 4 to 6 hours.[3][8]
  - Supernatant Collection: After incubation, the cell culture supernatant is collected.
  - TNFα Quantification: The concentration of TNFα in the supernatant is measured using a
    quantitative method such as an electrochemiluminescence MesoScale Discovery (MSD)
    TNFα kit or a standard ELISA.[4]
  - Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for the inhibition of TNFα production. For PF-3644022, the IC50 in U937 cells was 160 nM.[7][8]

## **Summary and Conclusion**

**PF-3644022** is a highly potent and selective inhibitor of MK2. While it demonstrates high affinity for the closely related kinase PRAK/MK5, it maintains a favorable selectivity window against other kinases, including others in the MAPKAP family. Its potent inhibition of MK2 translates to



effective suppression of TNFα production in cellular models, confirming its mechanism of action as a downstream modulator of the p38 MAPK pathway. This detailed selectivity profile supports its utility as a chemical probe for studying MK2 biology and as a lead compound for the development of anti-inflammatory therapeutics.

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